5α-Androstenone-d4
Description
5α-Androstenone-d4 (CAS 5352-59-0) is a deuterated analog of 5α-Androstane-3α,17β-diol, a steroid derivative. It is synthesized with four deuterium atoms replacing hydrogen atoms, enhancing its stability in metabolic studies and analytical applications. This compound is classified as a stable isotope-labeled internal standard, widely used in mass spectrometry (MS) for quantifying endogenous steroids in biological samples . Its molecular formula is C₁₉H₂₆D₄O₂, with a molecular weight of 294.4 g/mol, and it is provided at ≥98% purity .
Properties
Molecular Formula |
C₁₉H₂₄D₄O |
|---|---|
Molecular Weight |
276.45 |
Synonyms |
(5α)-Androst-16-en-3-one-d4; Androstenone-d4; 16,(5α)-Androsten-3-one-d4; 5α-Androst-16-ene-3-one-d4; E 282-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
5α-Androstane-3α,17β-diol (Non-deuterated)
- Molecular Formula : C₁₉H₃₂O₂
- Molecular Weight : 292.46 g/mol
- CAS No.: 1852-53-5
- Key Features: This non-deuterated form shares the same core structure as 5α-Androstenone-d4 but lacks isotopic labeling. It is used in studies of androgen metabolism and receptor interactions. Unlike the deuterated form, it is metabolized more rapidly in vivo due to the absence of deuterium .
5α-Androstanedione
- Molecular Formula : C₁₉H₂₈O₂
- Molecular Weight : 288.42 g/mol
- CAS No.: 846-46-8
- Key Features : A metabolite of androstenedione, this compound contains two ketone groups (at C3 and C17) instead of hydroxyl groups. It serves as an intermediate in the biosynthesis of dihydrotestosterone (DHT) and is critical in studies of steroidogenesis .
5α-Androstane (Parent Hydrocarbon)
- Molecular Formula : C₁₉H₃₂
- Molecular Weight : 260.46 g/mol
- CAS No.: 438-22-2
- Key Features : The fully saturated hydrocarbon backbone of the androstane series. It lacks functional groups (e.g., hydroxyl or ketone), making it inert in most biochemical pathways. Used primarily as a reference structure in conformational studies .
5α-Androstan-3-one
- Molecular Formula : C₁₉H₃₀O
- Molecular Weight : 274.44 g/mol
- CAS No.: 1224-95-9
- Key Features : Features a single ketone group at C3. This compound is a precursor in synthetic pathways for producing derivatives like DHT and is used to study steroid-receptor binding specificity .
Structural and Functional Differences
Functional Group Variations
| Compound | Functional Groups | Isotopic Labeling | Primary Applications |
|---|---|---|---|
| This compound | 3α-OH, 17β-OH | Deuterated (4D) | MS internal standard, metabolic stability |
| 5α-Androstane-3α,17β-diol | 3α-OH, 17β-OH | None | Androgen receptor studies |
| 5α-Androstanedione | 3-keto, 17-keto | None | Steroidogenesis intermediate |
| 5α-Androstane | None | None | Structural reference |
| 5α-Androstan-3-one | 3-keto | None | Receptor binding assays |
Metabolic Stability
- This compound: Deuterium substitution at key positions reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life in vivo compared to non-deuterated analogs .
- Non-deuterated analogs: Rapidly metabolized into downstream steroids (e.g., DHT or androstanediol), limiting their utility in long-term tracer studies .
Analytical Utility
- This compound: Ideal for LC-MS/MS due to minimal interference with endogenous analytes. Its deuterated structure ensures distinct mass-to-charge (m/z) ratios .
- 5α-Androstanedione : Requires derivatization (e.g., pentafluorobenzyl bromide) for sensitive GC-MS detection due to low ionization efficiency .
Metabolic Pathways
- Deuterated vs. Non-deuterated: Studies show that this compound exhibits a 2.5-fold longer half-life in rat plasma compared to its non-deuterated counterpart, making it superior for pharmacokinetic modeling .
- 5α-Androstanedione : Found to convert efficiently to DHT in vitro, highlighting its role in androgen excess disorders (e.g., polycystic ovary syndrome) .
Receptor Binding
- 5α-Androstan-3-one : Demonstrates moderate affinity for the androgen receptor (AR) but lacks the potency of DHT, underscoring the importance of hydroxyl groups in AR activation .
- 5α-Androstane-3α,17β-diol : Binds weakly to AR but modulates estrogen receptor (ER) activity, suggesting a dual role in steroid signaling .
Data Tables
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